,4-Dimethoxyphenylacetonitrile (also known as homoveratronitrile or 3,4-dimethoxybenzyl cyanide) finds use as a precursor in the synthesis of other organic compounds. Scientific literature documents its application in at least two reactions:
3,4-Dimethoxyphenylacetonitrile, also known by its chemical name (3,4-Dimethoxyphenyl)acetonitrile and its CAS number 93-17-4, is a compound characterized by the presence of a phenyl group with two methoxy substituents at the 3 and 4 positions, linked to an acetonitrile functional group. Its molecular formula is C₁₀H₁₁NO₂, and it has a molecular weight of approximately 177.2 g/mol. The compound typically appears as white to yellowish crystalline solids, with a melting point range of 54-57 °C and a boiling point of 171-178 °C at reduced pressure . It is known for its low solubility in water but can dissolve in methanol .
These reactions highlight its versatility in synthetic applications.
Research indicates that 3,4-Dimethoxyphenylacetonitrile exhibits notable biological activities. In animal studies, it has been shown to cause somnolence and analgesia at lethal doses . Additionally, it may induce irritation and cyanosis upon exposure, indicating potential toxicity through ingestion or skin absorption. Its biological effects suggest that it could be explored for pharmacological applications, particularly in the development of analgesic agents.
The synthesis of 3,4-Dimethoxyphenylacetonitrile can be accomplished through several methods:
This three-step process is efficient and suitable for industrial-scale production due to its relatively simple reaction conditions.
3,4-Dimethoxyphenylacetonitrile finds utility in various fields:
Studies on the interactions of 3,4-Dimethoxyphenylacetonitrile with biological systems reveal that it may affect neurotransmitter pathways due to its analgesic properties. Research indicates potential interactions with central nervous system receptors that could lead to sedative effects . Furthermore, toxicity assessments highlight the need for careful handling due to harmful effects upon exposure.
Several compounds share structural similarities with 3,4-Dimethoxyphenylacetonitrile. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Veratryl Acetonitrile | 93-17-5 | Similar structure; used in similar synthetic applications. |
Homoveratrylamine | 94-07-5 | Contains similar methoxy groups; potential neuroactive properties. |
3-Methoxyphenylacetonitrile | 93-16-6 | Lacks one methoxy group; different pharmacological profile. |
4-Methoxyphenylacetonitrile | 93-18-5 | Similar structure but different substitution pattern; varies in reactivity. |
The uniqueness of 3,4-Dimethoxyphenylacetonitrile lies in its specific positioning of methoxy groups which influences its reactivity and biological activity compared to these similar compounds.
Acute Toxic;Irritant